Regioisomeric Differentiation: C5-Sulfonyl Chloride vs C4-Sulfonyl Chloride Position Dictates Reactivity and Synthetic Utility
The target compound bears the sulfonyl chloride group at the C5 position of the 1,2,3-triazole ring, whereas the widely available 1-ethyl-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 1393568-12-1) places it at C4. This positional isomerism results in fundamentally different synthetic accessibility: 5-sulfonyl-1,2,3-triazoles are formed selectively via ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), while 4-sulfonyl analogs arise from copper-catalyzed (CuAAC) conditions . Although direct kinetic data for the sulfonyl chloride electrophiles are not published, the review literature establishes that 5-sulfonyl-1,2,3-triazoles and 4-sulfonyl-1,2,3-triazoles constitute distinct compound classes with different synthetic routes and properties [1]. The C5 position places the electron-withdrawing sulfonyl group in direct conjugation with the N1 lone pair, modulating the ring's electronic character differently than the C4 isomer.
| Evidence Dimension | Sulfonyl chloride substitution position on the 1,2,3-triazole ring |
|---|---|
| Target Compound Data | C5 (position 5) sulfonyl chloride substitution; synthesized via RuAAC or sequential functionalization; IUPAC name: 3-ethyltriazole-4-sulfonyl chloride [per PubChem numbering] |
| Comparator Or Baseline | 1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 1393568-12-1) with C4 sulfonyl chloride; synthesized via CuAAC |
| Quantified Difference | Regioisomeric; no direct comparative kinetic or thermodynamic data available for the sulfonyl chloride electrophiles; differentiated by synthetic route (RuAAC vs CuAAC) and ring electronics |
| Conditions | Structural comparison based on IUPAC nomenclature, synthetic methodology literature, and review of sulfur-containing 1,2,3-triazoles |
Why This Matters
Procurement of the incorrect regioisomer yields a compound with different electronic properties, synthetic history, and potential biological activity, rendering SAR studies non-comparable.
- [1] Kuujia. Cas no 1393568-12-1 (1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride). Kuujia Chemical Marketplace. View Source
